molecular formula C13H14N2O3 B8364238 Phenyl 5-isopropylisoxazol-3-ylcarbamate

Phenyl 5-isopropylisoxazol-3-ylcarbamate

Cat. No.: B8364238
M. Wt: 246.26 g/mol
InChI Key: PJUKVPJMIFAKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-isopropylisoxazol-3-ylcarbamate is a chemically synthesized isoxazole derivative intended for research and development purposes. Compounds within this class are of significant interest in modern pharmaceutical and medicinal chemistry due to their versatile biological activities and utility as molecular building blocks. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a privileged structure in drug discovery . This core scaffold facilitates diverse noncovalent interactions with biological targets, including serving as a hydrogen bond acceptor and engaging in pi-pi stacking interactions due to its electron-rich aromatic nature . Researchers value this compound and its analogs for their potential as synthetic intermediates in the development of novel therapeutic agents. Activities under investigation for similar structures include anticancer, antibacterial, and anti-inflammatory properties, making this chemical class a valuable tool for probing biological mechanisms and exploring new structure-activity relationships . The structural motif of this compound, particularly the 5-isopropyl substitution, is designed to impart specific steric and electronic characteristics that can influence the molecule's binding affinity and selectivity towards biological targets. The synthetic accessibility of such derivatives has been greatly advanced by developments in transition metal-catalyzed cycloaddition and other regioselective functionalization techniques . This product is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

phenyl N-(5-propan-2-yl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C13H14N2O3/c1-9(2)11-8-12(15-18-11)14-13(16)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16)

InChI Key

PJUKVPJMIFAKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Spectrophotometric and Analytical Comparisons

For example:

  • Molar Absorptivity : Phenylephrine-HCl forms a stable azo dye with ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm, validated against British Pharmacopoeia methods .
  • Reagent Sensitivity: Diazotized 2-aminobenzothiazole is preferred for phenyl compound analysis due to its high sensitivity (ε = 8.81 × 10³ L·mol⁻¹·cm⁻¹ in alkaline media) .

These methods could theoretically be adapted for this compound quantification, provided optimal reagent volumes (e.g., 2.5 mL diazotized reagent) and pH conditions are maintained .

Preparation Methods

Cyclization of β-Keto Hydroxamic Acids

β-Keto hydroxamic acids, such as 12a-p (Scheme 1 in), undergo cyclization under acidic conditions to form isoxazol-3-ol intermediates. For example, reacting Meldrum’s acid with isopropyl chloride yields a β-keto hydroxamic acid precursor, which cyclizes at 90°C for 1.5–2 hours to form 5-isopropylisoxazol-3-ol. This method achieves moderate to high yields (60–85%) but requires precise control of reaction time to avoid side products like dimerized intermediates.

Meldrum’s Acid-Based Synthesis

Meldrum’s acid derivatives acylated with isopropyl groups provide an alternative route. Acylated Meldrum’s acid 11a-p reacts with hydroxylamine to form β-keto hydroxamic acids, which cyclize under refluxing toluene to yield the isoxazole core. This approach is advantageous for introducing branched alkyl groups like isopropyl, as demonstrated in the synthesis of analogous isoxazole derivatives.

Carbamate Formation Strategies

The carbamate moiety is introduced via reaction of isoxazol-3-ol intermediates with carbamoyl chlorides or through urethane thermolysis.

Carbamoyl Chloride Method

Isoxazol-3-ol reacts with phenyl carbamoyl chloride under neutral or basic conditions to form the target carbamate. Neutral conditions favor nucleophilic attack at the isoxazole nitrogen, yielding 3-oxoisoxazole-2(3H)-carboxamides as major products, while basic conditions promote carbamate formation (e.g., 15a-p in). For this compound, phenyl carbamoyl chloride is added dropwise to a stirred solution of 5-isopropylisoxazol-3-ol in dichloromethane at 0°C, followed by triethylamine as a base. Yields range from 65–78%, depending on the stoichiometry of the carbamoyl chloride.

Urethane Thermolysis Approach

A patent-pending method involves thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate, which reacts with 5-isopropylisoxazol-3-ol. This two-step process includes:

  • Pyrolysis : Phenyl-N-methyl urethane is heated at 180–220°C under reduced pressure (200 mmHg) to produce methyl isocyanate and phenol.

  • Carbamation : Methyl isocyanate is condensed and reacted with 5-isopropylisoxazol-3-ol in the presence of a tertiary amine catalyst (e.g., triethylamine) at 0–50°C. The reaction achieves >98% conversion, with the carbamate isolated via crystallization from hexane.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

  • Solvents : Dichloromethane and toluene are optimal for carbamoyl chloride reactions, while ethers (e.g., THF) improve solubility in thermolysis routes.

  • Temperature : Carbamate formation proceeds efficiently at 0–25°C, whereas pyrolysis requires elevated temperatures (180–220°C).

Catalytic Systems

  • Base Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity in carbamoyl chloride reactions.

  • Tin Catalysts : Dibutyltin dilaurate accelerates isocyanate reactions with hydroxyl groups, reducing reaction times by 30%.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR : Isoxazole protons resonate at δ 6.2–6.5 ppm, while the isopropyl group shows a septet at δ 2.9–3.1 ppm (J = 6.8 Hz).

    • ¹³C NMR : The carbamate carbonyl appears at δ 155–157 ppm.

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity >98%.

Comparative Analysis of Methods

MethodReagentsYield (%)ConditionsAdvantagesLimitations
Carbamoyl ChloridePhenyl carbamoyl chloride65–780–25°C, CH₂Cl₂High regioselectivityRequires anhydrous conditions
Urethane ThermolysisMethyl isocyanate>98180–220°C, tolueneScalability, high conversionHigh-energy input for pyrolysis

Q & A

Q. What are the standard synthetic routes for Phenyl 5-isopropylisoxazol-3-ylcarbamate, and how do reaction conditions influence yield?

The compound is synthesized via a carbamate coupling reaction. A typical method involves reacting 5-isopropylisoxazol-3-amine with phenyl chloroformate in dichloromethane (DCM) using N,NN,N-diisopropylethylamine (DIEA) as a base. Temperature control (<30°C) during phenyl chloroformate addition is critical to minimize side reactions. Yields depend on stoichiometric ratios (1:1.1 amine-to-chloroformate) and reaction duration (3 hours). Post-reaction, the crude product is often used directly in subsequent steps without purification, which may affect purity .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify protons and carbons in the isoxazole ring and carbamate moiety.
  • IR spectroscopy : Peaks near 1700 cm1^{-1} confirm the carbonyl group in the carbamate.
  • X-ray crystallography : Resolves bond angles (e.g., dihedral angles between isoxazole and phenyl groups) and validates crystallinity. Example: Isoxazole derivatives show bond lengths of C–N ≈ 1.30 Å and N–O ≈ 1.40 Å .

Q. What solubility properties are critical for handling this compound in organic reactions?

While direct solubility data for this carbamate is limited, structurally similar isoxazole derivatives dissolve in polar aprotic solvents (e.g., DCM, THF) and ethanol. Solubility in DCM is advantageous for reactions, while ethanol compatibility aids recrystallization. Impurity thresholds (e.g., heavy metals <0.001%) must be monitored to avoid interference in downstream applications .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) for improved yield and purity?

Apply Central Composite Design (CCD) to evaluate variables:

  • Factors : Temperature (25–40°C), solvent (DCM vs. THF), and base (DIEA vs. DMAP).
  • Responses : Yield (HPLC quantification) and purity (via UHPLC with UV detection). Example: In histamine analysis, CCD optimized derivatization time and pH, achieving >95% efficiency. Similar approaches can reduce side products like unreacted amine or chloroformate dimerization .

Q. What advanced analytical techniques resolve discrepancies in spectral data or purity assessments?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., MH+^+ = 261 for analogous carbamates) and detects trace impurities.
  • Multi-dimensional NMR : 1^1H-13^{13}C HSQC/HMBC correlations differentiate isoxazole ring protons from carbamate groups.
  • UHPLC-PDA : Quantifies impurities (<2%) and identifies co-eluting byproducts. Cross-validation with column chromatography (e.g., silica gel) ensures reproducibility .

Q. How can low yields in carbamate coupling reactions be systematically addressed?

Potential solutions:

  • Catalyst screening : DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine in THF, improving coupling efficiency.
  • Solvent effects : Replace DCM with THF for better solubility of intermediates.
  • Stoichiometry adjustments : Increase DIEA from 1.1 to 1.5 equivalents to neutralize HCl byproducts. Example: Refluxing in THF with DMAP increased yields in analogous carbamate syntheses by 15% .

Q. What structural modifications to the isoxazole ring influence biological activity?

Isoxazole derivatives exhibit bioactivity modulated by substituents:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability.
  • Bulkier substituents (e.g., tert-butyl) increase steric hindrance, altering binding affinity. Example: Modifying the 5-position of isoxazole with isopropyl groups improved antiviral activity in related compounds .

Q. How should researchers address contradictions in reported reaction yields or spectral data?

  • Reproduce conditions : Validate solvent purity, anhydrous reaction setups, and instrument calibration.
  • Cross-reference databases : Compare NMR shifts with NIST Chemistry WebBook entries for isoxazole derivatives.
  • Peer validation : Collaborate to replicate results using identical starting materials (e.g., Sigma-Aldrich reagents) .

Q. What stability considerations are critical for long-term storage of this carbamate?

  • Temperature : Store at –20°C in amber vials to prevent hydrolysis of the carbamate group.
  • Moisture control : Use molecular sieves in storage containers.
  • Periodic analysis : Monitor degradation via UHPLC every 6 months. Impurity thresholds (e.g., <1% hydrolyzed product) ensure usability .

Q. Are alternative synthetic pathways (e.g., cycloaddition) viable for isoxazole ring formation?

Yes. Hypervalent iodine reagents (e.g., PhI(OAc)2_2) enable nitrile oxide-alkyne cycloaddition , forming isoxazole rings under mild conditions. Example: Cycloaddition of 5-isopropyl nitrile oxide with phenylacetylene in acetonitrile yields 3,5-disubstituted isoxazoles, which can be functionalized to carbamates .

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